molecular formula C4H9NS B13298855 Thiazolidine, 5-methyl- CAS No. 33174-80-0

Thiazolidine, 5-methyl-

Cat. No.: B13298855
CAS No.: 33174-80-0
M. Wt: 103.19 g/mol
InChI Key: WPSFOSFHXXIFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectory and Evolving Significance of the Thiazolidine (B150603) Ring System in Organic Chemistry

The journey of the thiazolidine ring system in chemical research has been one of continuous evolution. Initially of academic interest, the discovery of its presence in naturally occurring and synthetic compounds with potent biological activities propelled it to the forefront of scientific investigation. wikipedia.org A landmark in its history was the identification of the thiazolidine ring as a core component of the penicillin antibiotics, which revolutionized medicine. wikipedia.org This discovery spurred extensive research into the synthesis and chemical modification of the thiazolidine scaffold.

Over the decades, the significance of thiazolidines has expanded beyond their role in antibiotics. The development of thiazolidinediones (TZDs), such as pioglitazone, as therapeutic agents for type 2 diabetes marked another pivotal moment. nih.govbenthamscience.com These compounds demonstrated the potential of the thiazolidine scaffold to interact with specific biological targets, leading to a surge in research aimed at exploring its therapeutic applications in various disease areas. nih.govbenthamscience.com The ability to readily modify the thiazolidine ring at multiple positions has allowed chemists to create vast libraries of derivatives with diverse pharmacological properties. mdpi.com

Foundational Research Areas Pertaining to the Thiazolidine Scaffold and its Derivatives

The versatility of the thiazolidine scaffold has led to its investigation in several key research areas:

Medicinal Chemistry: This remains the most prominent area of thiazolidine research. Scientists have synthesized and evaluated numerous derivatives for a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netmdpi.combohrium.com The thiazolidine ring is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets. researchgate.net

Synthetic Methodology: The development of novel and efficient methods for the synthesis of the thiazolidine ring and its functionalized derivatives is an ongoing area of research. kau.edu.saprimescholars.com This includes one-pot syntheses, multicomponent reactions, and the use of various catalysts to achieve high yields and stereoselectivity. kau.edu.sa

Stereoselective Synthesis: The synthesis of chiral thiazolidine derivatives is of great interest, as the stereochemistry of a molecule can significantly influence its biological activity. Research in this area focuses on the use of chiral auxiliaries and catalysts to control the three-dimensional arrangement of atoms in the final product. mdpi.com

Material Science: Certain thiazolidine derivatives, such as N-Methyl-2-thiazolidinethione, have found applications as accelerators in the vulcanization of chloroprene (B89495) rubbers, highlighting their utility beyond the biomedical field. wikipedia.org

Scope and Strategic Focus of Academic Investigations on 5-Methylthiazolidine and Closely Related Analogues

Academic investigations into "Thiazolidine, 5-methyl-" and its analogues are strategically focused on understanding how the methyl group at the 5-position influences the chemical and biological properties of the thiazolidine core. The introduction of a methyl group can impact the molecule's conformation, lipophilicity, and steric profile, which in turn can alter its reactivity and interaction with biological targets.

Recent research has explored the synthesis of various 5-methylthiazolidine derivatives and evaluated their potential as antimicrobial agents. uomustansiriyah.edu.iqresearchgate.netrdd.edu.iq For instance, studies have reported the synthesis of 5-methylthiazolidine-4-ones and their evaluation for antibacterial and antifungal activities. uomustansiriyah.edu.iqresearchgate.net These investigations often involve molecular docking studies to predict how the compounds might interact with specific enzymes or proteins in pathogens. researchgate.netrdd.edu.iq

Another area of focus is the use of 5-methylthiazolidine derivatives in stereoselective reactions. The methyl group can act as a stereodirecting group, influencing the outcome of reactions at other positions on the ring. For example, research has been conducted on the aldol (B89426) reactions of axially chiral 5-methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones, demonstrating the influence of the 5-methyl group on the diastereoselectivity of the reaction. mdpi.com

The synthesis of more complex molecules incorporating the 5-methylthiazolidine moiety is also an active area of research. For example, 2-(substituted phenyl)-3-(5'-bromofuran-2'-carboxamido)–5-methyl thiazolidine-4-ones have been synthesized and characterized. primescholars.com These studies contribute to the growing library of thiazolidine derivatives and provide new candidates for biological screening.

Table 1: Selected "Thiazolidine, 5-methyl-" Derivatives and their Research Focus

Compound NameResearch Focus
5-methylthiazolidine-4-onesAntimicrobial activity, Molecular docking studies uomustansiriyah.edu.iqresearchgate.netrdd.edu.iq
5-methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-onesStereoselective aldol reactions mdpi.com
2-(substituted phenyl)-3-(5'-bromofuran-2'-carboxamido)–5-methyl thiazolidine-4-onesSynthesis and characterization primescholars.com
[N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-onesSynthesis, spectral characterization, and antimicrobial studies researchgate.net
5-benzyl-5-methyl-1,3-thiazolidine-2,4-dioneSynthesis and physical properties chemsynthesis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33174-80-0

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

5-methyl-1,3-thiazolidine

InChI

InChI=1S/C4H9NS/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3

InChI Key

WPSFOSFHXXIFDR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCS1

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of 5 Methylthiazolidine and Its Analogues

Conventional and Contemporary Synthetic Pathways for the 5-Methylthiazolidine Core

The synthesis of the 5-methylthiazolidine scaffold has been achieved through a variety of chemical reactions. These methods range from classical condensation reactions to more complex multi-component and cyclization strategies.

Condensation reactions are a cornerstone in the synthesis of thiazolidine (B150603) frameworks. A notable example is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound, such as thiazolidine-2,4-dione, with an aldehyde. ijsrst.comnih.gov This reaction is often catalyzed by weak bases like piperidine (B6355638) or tannic acid. ijsrst.comnih.gov The resulting 5-arylidene-2,4-thiazolidinediones are valuable intermediates in medicinal chemistry. ijsrst.com The reaction conditions can be optimized by using different catalysts and solvents, and even microwave irradiation to improve yields and reaction times. ijsrst.com

Another significant approach involves the one-pot, four-component condensation-cyclization reaction. This method efficiently produces thiazolidine-4-one derivatives in high yields by reacting hydrazine (B178648) with allyl isothiocyanate, an α-haloketone, and various aldehydes. tandfonline.comresearchgate.net This multicomponent strategy is praised for its atom economy, simplicity, and high product yields. tandfonline.com

The reaction between 1,2-aminothiols and aldehydes provides a direct route to the thiazolidine core. diva-portal.org This condensation is particularly interesting for bioconjugation as it can proceed under physiological conditions. diva-portal.org Research has shown that this reaction can be fast and produce stable thiazolidine products at neutral pH. diva-portal.org

A general procedure for synthesizing benzylidenethiazolidine-2,4-dione derivatives involves stirring a mixture of a substituted aromatic aldehyde and thiazolidine-2,4-dione in ethanol (B145695) at reflux temperature with a catalyst like tannic acid. ijsrst.com

ReactantsCatalyst/ConditionsProductReference
Aromatic aldehydes, Thiazolidine-2,4-dionesTannic acid, Reflux5-Arylidene-2,4-thiazolidinediones ijsrst.com
Hydrazine, Allyl isothiocyanate, α-Chloroacetyl chloride, AldehydesEt3N, Reflux2-(Allylimino)-3-(alkylidene amino)-thiazolidin-4-ones tandfonline.com
1,2-aminothiols, Aliphatic aldehydesPhysiological pH (e.g., PBS, pH 7.4)Thiazolidine derivatives diva-portal.org

The Mannich reaction is a powerful tool for introducing substituents onto the thiazolidine ring, leading to a diverse range of derivatives. derpharmachemica.comnih.govscirp.org This reaction typically involves the aminoalkylation of an acidic proton located near a carbonyl group using formaldehyde (B43269) and a primary or secondary amine. researchgate.net

A common strategy begins with the synthesis of 5-arylidene derivatives of thiazolidine-2,4-dione, which are then subjected to a Mannich reaction with various primary or secondary amines and formaldehyde. derpharmachemica.com This approach has been used to synthesize novel (5E)-5-arylidene-3-substituted-1,3-thiazolidine-2,4-diones. derpharmachemica.com The reaction is often carried out at room temperature in absolute alcohol with a trace amount of a base like triethylamine. derpharmachemica.com

Microwave-assisted synthesis has also been employed for the Mannich reaction of thiazolidine-2,4-dione, substituted aromatic aldehydes, and morpholine, resulting in high yields and shorter reaction times compared to conventional heating methods. nih.gov

Starting MaterialReagentsProductReference
5-Arylidene derivatives of thiazolidin-2,4-dioneFormaldehyde, Primary/secondary amines, Triethylamine(5E)-5-arylidene-3-substituted-1,3-thiazolidine-2,4-diones derpharmachemica.com
Thiazolidine-2,4-dione, Substituted aromatic aldehydes, MorpholineMicrowave irradiation5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones nih.gov
5-(2-((5-(1-(4-(trifluoromethyl) phenyl)-1H-imidazol-5-yl)quinolin-8-yl)oxy)ethylidene)thiazolidine-2,4-dioneParaformaldehyde, Secondary Amine, Sc(OTf)33-(Amine substituted methyl)-5-(2-((5-(1-(4-(trifluoromethyl) phenyl)-1H-imidazol-5-yl)quinolin-8-yl)oxy)ethylidene)thiazolidine-2,4-dione scirp.org

Electrophilic intramolecular cyclization (EIC) presents a valuable method for synthesizing the thiazolidine core, particularly for creating derivatives with specific substituents. A key example is the cyclization of N-allylthioamides of β-ketoacids. nuph.edu.ua This reaction can be initiated by electrophiles such as iodine or strong acids like phosphoric acid, leading to the formation of 5-iodomethyl- or 5-methyl-1,3-thiazolidine-2-ylidene)ketones, respectively. nuph.edu.ua

Another approach involves the halocyclization of N-propargylamines. For instance, the three-component reaction of N-propargylamines, aryl isothiocyanates, and iodine results in the formation of 5-(iodomethylene)-3-methylthiazolidines in excellent yields. beilstein-journals.org The proposed mechanism involves the initial formation of a thiourea (B124793) intermediate, followed by electrophilic addition of iodine to the alkyne, and subsequent intramolecular cyclization. beilstein-journals.org

SubstrateReagentProductReference
N-allylthioamides of β-ketoacidsIodine or Phosphoric Acid5-iodomethyl- or 5-methyl-1,3-thiazolidine-2-ylidene)ketones nuph.edu.ua
N-propargylamines, Aryl isothiocyanatesIodine5-(iodomethylene)-3-methylthiazolidines beilstein-journals.org

Multi-component reactions (MCRs) have gained prominence for their efficiency in constructing complex molecules like thiazolidines in a single step. tandfonline.comresearchgate.netclockss.orgmdpi.com These reactions are characterized by their high atom economy and operational simplicity. tandfonline.commdpi.com

A notable MCR is the one-pot, four-component synthesis of thiazolidine-4-ones from hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes. tandfonline.comresearchgate.net This method provides high yields of the desired products. tandfonline.com Another example is the L-proline catalyzed one-pot reaction of an aromatic aldehyde, an aromatic amine, and thioglycolic acid in water to produce 1,3-thiazolidin-4-ones. researchgate.net This approach is considered environmentally benign. researchgate.net

The synthesis of spiro-thiazolidines has also been achieved through MCRs. For instance, a one-pot, four-component reaction using 5-arylidene-3-(prop-2-ynyl)thiazolidine-2,4-dione, isatin, sarcosine, and substituted azides can generate dispiro-thiazolidine-2,4-dione derivatives. nih.gov

ComponentsCatalyst/SolventProduct TypeReference
Hydrazine, Allyl isothiocyanate, α-haloketone, AldehydeEt3N / EtOHThiazolidine-4-ones tandfonline.com
Aromatic/heterocyclic aldehyde, Aromatic amine, Thioglycolic acidL-Proline / Water1,3-Thiazolidin-4-ones researchgate.net
5-Arylidene-3-(prop-2-ynyl)thiazolidine-2,4-dione, Isatin, Sarcosine, Substituted azidesCu(I) / PEG-400Dispiro-thiazolidine-2,4-dione derivatives nih.govresearchgate.net
1,2-Addition of dithiocarbamate (B8719985) intermediates with a ketone-Spiro[4.4] and bicycle[3.3.0]-N-substituted thiazolidine-2-thiones clockss.org

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in organic synthesis have led to the development of more sophisticated methods for preparing 5-methylthiazolidine derivatives, with a particular focus on controlling stereochemistry.

The demand for enantiomerically pure compounds in various fields has driven the development of stereoselective and asymmetric syntheses of chiral 5-methylthiazolidine derivatives. rsc.orgresearchgate.net

One approach utilizes chiral starting materials, such as L-cysteine, which can be reacted with carbonyl compounds to form thiazolidine derivatives. rsc.orgresearchgate.net The reaction of L-cysteine with aldehydes leads to the formation of (2R,4R)-thiazolidine-4-carboxylic acids. rsc.org These chiral thiazolidines can then undergo further stereoselective transformations to create more complex bicyclic systems. rsc.orgresearchgate.net

A photoredox-mediated Giese-type coupling reaction has been developed for the synthesis of 5-substituted thiazolidine-2,4-diones. acs.org This method involves the reaction of a 5-methylenethiazolidine-2,4-dione with radical precursors, such as organoborates or carboxylic acids, under photocatalytic conditions. acs.org While this specific example does not directly yield a 5-methyl group, the strategy could potentially be adapted.

The synthesis of chiral aldehydes can be achieved through the diastereoselective enolate alkylation of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones, which serves as a chiral auxiliary. rsc.org Thiazolidines themselves have been employed as chiral auxiliaries in asymmetric synthesis. thieme-connect.de

Chiral Source/MethodReactantsProductKey FeatureReference
L-CysteineAldehydes/Ketones, Boc2OEnantiopure (2R,4R)-thiazolidine-4-carboxylic acidsUtilization of a natural chiral pool rsc.orgresearchgate.net
Chiral Lithium Amidesα,β-Unsaturated EstersAlicyclic β-amino acidsStereoselective Michael addition beilstein-journals.org
(S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-onesAlkyl halidesChiral α-alkyl and β-alkyl aldehydesAsymmetric synthesis via diastereoselective alkylation rsc.org

Green Chemistry Principles Applied to Thiazolidine Synthesis

The integration of green chemistry principles into the synthesis of thiazolidine scaffolds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of environmentally benign solvents and catalysts in one-pot, multi-component reactions.

One prominent green approach involves replacing traditional volatile organic solvents with greener alternatives like Polyethylene Glycol (PEG-400) or water. PEG-400 has been successfully used as a highly efficient and recyclable medium for the one-pot, domino synthesis of thiazolidinedione-triazole hybrids. researchgate.net This method employs catalysts such as piperidine, CuSO₄·5H₂O, and sodium ascorbate (B8700270) to construct complex molecules from simple starting materials in a single step. researchgate.net

Water is another exemplary green solvent utilized in thiazolidine synthesis. Uncatalyzed aldol (B89426) reactions of thiazolidinediones with aromatic aldehydes have been shown to proceed efficiently "on water," yielding β-hydroxy carbonyl compounds in high purity. researchgate.net The reaction is significantly accelerated in water compared to organic solvents like DMSO, and in some cases, water can influence the diastereoselectivity of the reaction. researchgate.net These methods offer substantial advantages, including operational simplicity, reduced reaction times, and straightforward work-up procedures. nih.gov

Table 1: Comparison of Green Synthetic Methods for Thiazolidine Derivatives
MethodologyKey FeaturesAdvantagesSource
Domino reaction in PEG-400One-pot, multi-component synthesis of thiazolidinedione-triazole hybrids.Highly efficient, green and recyclable media, operational simplicity. researchgate.net
Uncatalyzed Aldol Reaction "on water"Reaction of thiazolidinediones with aromatic aldehydes without a catalyst.Accelerated reaction rates, high purity of products, avoidance of toxic catalysts and organic solvents. researchgate.net
Multi-component synthesis of spiro-thiazolidinesUse of Cu(I) catalyst in PEG-400.High efficiency, use of a green medium. nih.gov

Microwave-Assisted Synthetic Approaches to Thiazolidine Systems

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant enhancements over conventional heating methods. For the synthesis of thiazolidine systems, microwave-assisted approaches lead to dramatic reductions in reaction times, improved product yields, and often cleaner reactions with fewer by-products. nih.govnih.gov

This technology has been successfully applied to synthesize a variety of thiazolidine derivatives. For instance, the synthesis of thiazolidine-2,4-diones from thiourea and 2-chloroacetic acid was achieved in just 15 minutes under microwave irradiation at 150 W, a significant time saving compared to conventional refluxing which can take hours. farmaciajournal.com Similarly, the reaction of benzaldehyde (B42025) with cysteine to form a thiazolidine ring proceeds in high yield under microwave irradiation at 340W. tishreen.edu.sylatticescipub.comjobpcr.com

In another example, the synthesis of new 1H-benzimidazole-thiazolidinedione derivatives using microwave-assisted methods resulted in a notable decrease in reaction times and an increase in the yields for all synthesized compounds when compared to conventional heating. nih.gov The co-trimerization reaction to form spiro derivatives of N-methylthiazolidinedione has also been effectively carried out under microwave irradiation, demonstrating the versatility of this technique. beilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole-Thiazolidinedione Derivatives
MethodTypical Reaction TimeYieldKey AdvantageSource
Conventional HeatingSeveral hoursModerate to GoodStandard laboratory setup nih.gov
Microwave IrradiationMinutesGood to ExcellentSignificant reduction in reaction time, improved yields. nih.gov

Mechanistic Investigations of Thiazolidine-Forming Reactions and Subsequent Transformations

Understanding the reaction mechanisms underlying the formation and transformation of the thiazolidine ring is critical for optimizing synthetic protocols and designing novel derivatives.

Elucidation of Reaction Mechanisms in Thiazolidine Ring Formation

The formation of the thiazolidine ring is generally understood to proceed via a condensation reaction, most commonly between a carbonyl compound (an aldehyde or ketone) and a bifunctional molecule containing both a thiol and an amine group, such as cysteine. researchgate.net The mechanism is widely believed to involve the initial formation of a Schiff base (or imine) intermediate through the reaction of the amine group with the carbonyl carbon. researchgate.net This is followed by an intramolecular nucleophilic attack by the thiol group on the imine carbon, leading to cyclization and the formation of the five-membered thiazolidine ring. researchgate.netnih.gov

Studies using Raman spectroscopy and ab initio calculations on the cyclization of N-acetyl-l-cysteine (NAC) at basic pH have provided further insight. acs.org The process is observed to occur in four main steps, initiated by the deprotonation of the thiol (SH) group. This is followed by the nucleophilic attack of the resulting thiolate (S⁻) on the protonated carbonyl group, leading to the S-C bond formation and ring closure. acs.org In enzymatic systems, such as the reaction of D-cysteine with pyridoxal-5'-phosphate (PLP) within the L-cysteine desulfurase SufS, base catalysis mediated by amino acid residues like lysine (B10760008) is crucial for promoting the nucleophilic character of the cysteine's thiol group. nih.gov

In the synthesis of thiazolidine-2-thiones from propargylamines and carbon disulfide, mechanistic studies combining Hammett plots and DFT calculations have identified the initial nucleophilic attack of the propargylamine (B41283) on the carbon disulfide as the rate-determining step. acs.org

Studies on Aldol Reactions Involving 5-Methylthiazolidine-4-ones and Related Enolates

The C5 position of the thiazolidin-4-one ring is acidic and can be deprotonated to form a nucleophilic enolate, which can then participate in carbon-carbon bond-forming reactions such as the aldol reaction. nih.govnih.govmdpi.com

Detailed studies have been conducted on the aldol reactions of axially chiral 5-methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones. nih.govnih.gov In these systems, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) generates an axially chiral enolate. nih.govmdpi.com This enolate then reacts with an electrophile, such as benzaldehyde, to form aldol addition products. nih.govmdpi.com The reaction proceeds via the enolate intermediate, where the bulky ortho substituent on the N₃-aryl ring shields one face of the enolate. nih.govnih.gov This facial shielding leads to diastereoselectivity in the aldol product. The degree of selectivity is dependent on the steric bulk of the ortho substituent, with observed diastereomeric ratios ranging from no selectivity to as high as 11.5:1. nih.govnih.gov Although the reaction may show a lack of facial selectivity with respect to the incoming aldehyde, highly diastereomerically enriched products can often be obtained through recrystallization. nih.govnih.gov

Furthermore, thiazolidinediones can act as aldol donors in uncatalyzed reactions with aromatic aldehydes in green solvents like water or DMSO, yielding β-hydroxy carbonyl compounds. researchgate.net

Table 3: Diastereoselectivity in Aldol Reactions of Axially Chiral 5-Methylthiazolidine-4-ones
Ortho Substituent on N₃-Aryl RingObserved Diastereomeric RatioSource
Varying sizes (e.g., H, Me, OMe, Naphthyl)Up to 11.5:1 nih.govnih.gov

Analysis of Nucleophilic and Electrophilic Reactivity Profiles of Thiazolidine Systems

Thiazolidine systems possess both nucleophilic and electrophilic centers, and their reactivity is key to their chemical transformations and biological activity.

Nucleophilic Reactivity: The primary nucleophilic centers in the thiazolidine scaffold are the sulfur and nitrogen atoms. The sulfur atom, in particular, exhibits strong electron-accepting properties, which can be observed through NMR spectroscopy as an unusual hydrogen bond between the sulfur and ortho-hydrogens of a nearby phenyl group. researchgate.net In the formation of the ring from cysteine, the deprotonated thiol group (thiolate) is a potent nucleophile that drives the cyclization step. acs.orgnih.gov The reactivity of the thiazolidine ring with biological molecules containing nucleophilic cysteine residues has been demonstrated, highlighting its ability to engage in thioreactive chemical reactions. nih.gov

Electrophilic Reactivity: The electrophilic character of the thiazolidine ring is primarily located at the carbonyl carbons in thiazolidinones and thiazolidinediones. nih.gov The C2 and C4 positions in 2,4-thiazolidinediones are susceptible to nucleophilic attack. nih.gov The C5 methylene group can be activated for substitution reactions, particularly when it is part of a 5-arylidene moiety, which makes the vinylic carbon an electrophilic site for Michael additions. researchgate.net

Computational studies using Molecular Electrostatic Potential (MEP) maps help to visualize the reactivity profile. mdpi.com In these maps, red-colored regions indicate a high electron density and are associated with electrophilic potency, while blue-colored regions signify positive potential and nucleophilic ability. Such analyses have confirmed that the electron density is often concentrated over the core backbone of thiazolidinedione derivatives, indicating promising electrophilicity that may enhance interaction with polar active sites in biological receptors. mdpi.com The balance between nucleophilic and electrophilic character can be quantified by global reactivity parameters derived from DFT calculations, such as chemical potential, hardness, softness, and electrophilicity index, which relate to the molecule's stability and reactivity. mdpi.com

Iii. Structural Modification and Derivatization Strategies for Enhanced Functionality

Rational Design Principles for 5-Methylthiazolidine Analogues

The design of 5-methylthiazolidine analogues is predicated on understanding how structural changes influence the molecule's behavior. Key strategies involve modifying substitution patterns, altering the core ring structure, and constructing more complex molecular architectures.

Substituents on the thiazolidine (B150603) ring profoundly affect its conformation, reactivity, and interactions with other molecules. The position and nature of these groups are critical design elements. The thiazolidin-4-one ring, for instance, is susceptible to modifications at the C2, N3, and C5 positions, which allows for a systematic search for compounds with desired activities nih.gov.

The methyl group at the C5 position significantly influences the ring's conformation. In 5-methylthiazolidine-2-thione, the C5-methyl group induces the C5 atom to move out of the ring plane, increasing the population of a specific half-chair conformation cdnsciencepub.com. Generally, as the size of an alkyl substituent at the C5 position increases, its preference for a pseudo-equatorial orientation also increases to minimize steric strain cdnsciencepub.com. This conformational control is crucial as it dictates the three-dimensional shape of the molecule and its ability to fit into binding sites of biological targets.

The electronic properties of substituents also play a key role. The presence of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can alter the electron density distribution across the ring, impacting its nucleophilicity and electrophilicity. Structure-activity relationship (SAR) studies have shown that the presence of EWGs can be essential for certain biological activities e3s-conferences.org. For example, in the synthesis of 2-iminothiazolidines, the reaction proceeds more readily when the starting materials contain EWGs nih.gov. These electronic effects can enhance antibacterial effectiveness and other pharmacological properties mdpi.com.

Table 1: Influence of Substitution Patterns on 5-Methylthiazolidine Properties

Position of Substitution Type of Substituent Expected Impact on Properties
C5 (Methyl) Alkyl Group Induces a specific half-chair ring conformation; favors a pseudo-equatorial orientation to reduce steric hindrance cdnsciencepub.com.
C2, N3, C5 General Sites are susceptible to modification to alter biological activity nih.gov.
General Ring Electron-Withdrawing Group (EWG) Can be essential for enhancing specific biological activities by altering the ring's electronic character e3s-conferences.org.

Modifications involving the carbonyl group, a common feature in derivatives like thiazolidin-4-ones, and alterations to the ring itself are key strategies for creating new analogues. The carbonyl group of a 4-thiazolidinone (B1220212) can be reduced to a methylene (B1212753) group using reagents like lithium aluminum hydride (LiAlH4), a reaction that can also lead to the cleavage of the heterocyclic ring between the sulfur and C2 atoms researchgate.net.

Ring alteration often manifests as ring-opening reactions, which can be reversible and are highly dependent on reaction conditions such as pH researchgate.netresearchgate.net. For example, derivatives of penicillin, which contain a fused thiazolidine ring, undergo reversible ring opening through different mechanisms in acidic, neutral, or alkaline aqueous solutions rsc.orgrsc.org. This cleavage can occur via C–S bond fission, leading to an iminium ion intermediate before re-closure rsc.orgrsc.org. Such reactions can be triggered chemically, for instance, using metal catalysts like silver or palladium to hydrolyze the thiazolidine ring and generate a highly reactive α-oxo aldehyde for subsequent conjugation nih.gov.

Ring expansion represents another powerful strategy for structural alteration. While less common starting from thiazolidines, related synthetic pathways demonstrate the principle. For example, zinc tetrafluoroborate (B81430) can mediate the ring expansion of trans-aziridine-2-carboxylates to yield cis-2-iminothiazolidines, showcasing a method to build the thiazolidine ring into a larger structure from a smaller one acs.org. This highlights the potential for transforming the five-membered thiazolidine ring into larger heterocyclic systems like thiazines.

Creating more complex molecular architectures through cyclization and bridging strategies can yield novel compounds with unique properties. Fused and bridged bicyclic systems are of significant interest in medicinal chemistry.

One approach involves the stereoselective conversion of thiazolidine derivatives into chiral bicyclic products. For instance, derivatives prepared from L-cysteine can be transformed into fused oxathiane–γ-lactam systems rsc.org. Another strategy involves fixing the 5-ene-4-thiazolidinone fragment within fused heterocycles, such as thiopyrano[2,3-d]thiazoles, to create rigid structures with defined spatial orientations ump.edu.pl.

Multi-component reactions (MCRs) offer an efficient pathway for constructing the thiazolidine ring and its derivatives in a single step. A one-pot, four-component condensation-cyclization reaction can be used to produce novel thiazolidine-4-one derivatives in excellent yields from simple precursors researchgate.net. Domino reactions, such as a domino ring-opening cyclization (DROC), provide another elegant method. This can involve the reaction of an aziridine (B145994) with an isothiocyanate, which undergoes an SN2-type ring-opening followed by a 5-exo-dig cyclization to furnish a 2-iminothiazolidine nih.gov. These advanced cyclization techniques are instrumental in building complex thiazolidine-based architectures.

Introduction and Control of Chiral Elements and Stereoisomerism within Thiazolidine Frameworks

The presence of a methyl group at the C5 position inherently makes 5-methylthiazolidine a chiral molecule, capable of existing as two non-superimposable mirror images known as enantiomers: (R)-5-methylthiazolidine and (S)-5-methylthiazolidine. Stereochemistry is a critical aspect of molecular design, as different stereoisomers can exhibit vastly different biological activities and receptor selectivities rsc.org.

The control of stereochemistry can be achieved by using chiral starting materials. For example, the reaction of L-cysteine, a naturally occurring chiral amino acid, with aldehydes or ketones leads to the formation of enantiopure (2R,4R)-thiazolidine derivatives rsc.org. This strategy ensures that the resulting products have a defined three-dimensional structure.

Further substitution on the 5-methylthiazolidine ring can introduce additional chiral centers, leading to the formation of diastereomers. The maximum number of potential stereoisomers is determined by the formula 2^n, where 'n' is the number of chiral centers in the molecule. When a molecule has two or more chiral centers, it can exist as pairs of enantiomers and diastereomers, which have different physical and chemical properties.

Stereoselective reactions are employed to control the configuration of newly formed chiral centers. For instance, sterically controlled aldol (B89426) reactions performed on axially chiral 5-methylthiohydantoin atropisomers (related to thiazolidinones) enable the stereoselective formation of quaternized chiral carbon centers at the C5 position of the heterocyclic ring cdnsciencepub.com. The strategic placement of bulky groups can shield one face of the molecule, directing an incoming reagent to the other face and resulting in the selective formation of a single stereoisomer cdnsciencepub.com. The separation of enantiomers can be accomplished using techniques such as chiral High-Performance Liquid Chromatography (HPLC) mdpi.com.

Table 2: Types of Stereoisomers in Substituted 5-Methylthiazolidine Frameworks

Stereoisomer Type Description Relationship
Enantiomers Non-superimposable mirror images. Arise from a single chiral center (e.g., C5) or when all chiral centers are inverted relative to each other.

| Diastereomers | Stereoisomers that are not mirror images of each other. | Occur when a molecule has two or more chiral centers, and at least one, but not all, of the centers differ in configuration between the two molecules. |

Exploration of Bioisosteric Replacements and their Impact on Molecular Characteristics

Bioisosteric replacement is a strategy in medicinal chemistry used to substitute one atom or group of atoms in a molecule with another that has similar physical or chemical properties. The goal is to create a new molecule with improved biological properties, such as enhanced efficacy, better selectivity, or a more favorable safety profile.

A prominent example involves the bioisosteric replacement of the entire thiazolidinedione ring. Studies have shown that replacing the sulfur-containing thiazolidinedione ring with a nitrogen-containing pyrrolidinedione ring can lead to analogues with significantly reduced toxicity nih.gov. This particular replacement, while diminishing activity at some targets (like PPARγ), enhanced anti-cancer properties, demonstrating that bioisosteric changes can selectively modulate a compound's biological profile nih.gov.

Other common bioisosteric replacements for the 5-methylthiazolidine scaffold include:

Sulphur/Oxygen Exchange: The sulfur atom at position 1 can be replaced with an oxygen atom to yield an oxazolidine (B1195125). Thiazolidine is considered the sulfur analogue of oxazolidine e3s-conferences.org. This change significantly alters the ring's geometry, polarity, and hydrogen-bonding capacity.

Sulphur/Selenium Exchange: Replacing sulfur with selenium to form a selenazolidine derivative is another possibility, which can impact the molecule's redox properties and interactions.

Carbonyl Group Bioisosteres: In thiazolidinone derivatives, the carbonyl group can be replaced by other groups that mimic its hydrogen-bonding ability and electronic character, such as a sulfone or specific five-membered heterocyclic rings like tetrazoles.

The impact of these replacements on molecular characteristics is profound. For example, the sulfur atom of the thiazolidine ring can participate in specific sulfur-aromatic interactions within the binding pockets of proteins, which can stabilize the molecule-protein complex researchgate.net. Replacing the sulfur atom would eliminate this specific interaction, altering the binding affinity and selectivity of the compound.

Table 3: Examples of Bioisosteric Replacements for the Thiazolidine Scaffold

Original Group/Atom Bioisosteric Replacement Impact on Molecular Characteristics
Thiazolidinedione Ring Pyrrolidinedione Ring Reduced cytotoxicity; altered pharmacological profile nih.gov.
Sulfur (in Thiazolidine) Oxygen (forms Oxazolidine) Changes ring geometry, polarity, and hydrogen-bonding capabilities e3s-conferences.org.
Sulfur (in Thiazolidine) Selenium (forms Selenazolidine) Modifies redox properties and potential molecular interactions.

Dimerization and Polymerization Strategies for Advanced Material Applications

Extending the 5-methylthiazolidine scaffold into larger structures through dimerization and polymerization opens avenues for the development of advanced materials with novel applications.

Dimerization , the strategy of linking two identical monomer units, has been used to enhance the biological activity of various molecules nih.gov. While specific examples for 5-methylthiazolidine are not abundant, established chemical methods could be applied to create such dimers. For instance, two thiazolidine units bearing appropriate functional groups could be linked via strategies like Williamson ether synthesis or olefin metathesis to produce bivalent molecules nih.gov. Such dimers could potentially exhibit increased affinity for biological targets by binding to two sites simultaneously.

Polymerization strategies involve incorporating the thiazolidine moiety into a larger polymer chain. This can be achieved by preparing thiazolidine derivatives that act as monomers or by grafting them onto existing polymer backbones. A notable application is the development of new polymeric systems based on chitosan, a natural biopolymer, loaded with thiazolidine-4-one derivatives nih.gov. These composite materials have shown significant antimicrobial and antifungal effects and are being explored for use as multifunctional active packaging materials in the food industry nih.gov.

Furthermore, polymers that contain the thiazolidinone moiety within their structure have been identified as promising candidates for applications in photonics and optoelectronics, indicating their potential in the field of advanced materials science researchgate.net. These strategies transform the single 5-methylthiazolidine molecule into a repeating unit within a macromolecular assembly, imparting its unique chemical properties to the bulk material.

Iv. Advanced Analytical Methodologies and Their Application in Thiazolidine Research

Spectroscopic Research for Precise Structural Elucidation and Conformational Analysis

Spectroscopic techniques are foundational in the chemical analysis of 5-methylthiazolidine derivatives, providing detailed insights into their atomic and molecular structure, chemical bonding, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the unambiguous structural and stereochemical characterization of 5-methylthiazolidine derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the identity of newly synthesized compounds. researchgate.netuomustansiriyah.edu.iq

In ¹H NMR spectra of 5-methylthiazolidine-4-one derivatives, the methyl group at the C5 position typically presents a characteristic doublet signal in the shielded region of the spectrum, generally between 1.19 and 1.34 ppm. The proton on the C5 carbon itself appears as a quartet signal, usually found in the 3.86 to 3.93 ppm range. These distinct signals are crucial for confirming the presence and electronic environment of the 5-methylthiazolidine core.

For more complex structural assignments and conformational analysis, advanced 2D NMR techniques are employed. Experiments such as 2D-COSY, 2D-NOESY, 2D-HSQC, and 2D-HMBC provide through-bond and through-space correlation data that are essential for deciphering the complete molecular architecture and spatial arrangement of atoms. nih.gov Conformational analysis, which investigates the different spatial arrangements of a molecule, is particularly important for understanding its biological activity. auremn.org.br By combining experimental NMR data with computational methods like Density Functional Theory (DFT), researchers can determine the most stable conformers of 5-substituted thiazolidin-4-ones in solution. nih.gov The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is especially powerful for this purpose, as it helps determine internuclear distances, revealing the molecule's preferred three-dimensional shape. mdpi.com

Proton/CarbonTechniqueTypical Chemical Shift (δ, ppm)Signal Multiplicity
5-methyl group protons (-CH₃)¹H NMR1.19 - 1.34Doublet
C5 proton (-CH)¹H NMR3.86 - 3.93Quartet
C5 carbon¹³C NMR~37.08N/A
5-methyl group carbon (-CH₃)¹³C NMR~19.16N/A
Table 1: Characteristic NMR Spectral Data for 5-Methylthiazolidine-4-one Derivatives.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the characterization of 5-methylthiazolidine derivatives. ekb.eg FT-IR spectroscopy is particularly valuable for identifying key functional groups within the molecule, thereby confirming its structure and monitoring the progress of a chemical reaction. nih.govnih.gov

In the synthesis of thiazolidinone derivatives, the appearance of a strong absorption band corresponding to the C=O (carbonyl) group, typically around 1701-1729 cm⁻¹, and the disappearance of bands related to starting materials can signify the successful formation of the desired product. researchgate.net Other characteristic bands for 5-methylthiazolidine-4-ones include those for N-H stretching (around 3205 cm⁻¹) and S=O stretching from sulfonamide moieties if present (around 1261-1280 cm⁻¹). This makes FT-IR an effective tool for real-time reaction analysis and quality control. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing compounds with chromophores, such as aromatic rings attached to the thiazolidine (B150603) core. While less structurally informative than NMR or IR, it is a valuable method for quantitative analysis and for studying complexes involving thiazolidine derivatives. ekb.eg

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amide/Sulfonamide)Stretching~3205
C=O (Carbonyl of thiazolidinone)Stretching1701 - 1729
S=O (Sulfonamide)Stretching1261 - 1280
C-N (Amide)Stretching~1273
Table 2: Key FT-IR Absorption Bands for 5-Methylthiazolidine-4-one Derivatives. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition with high accuracy. sciensage.info When coupled with chromatographic separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), MS becomes an indispensable tool for the identification and quantification of thiazolidine derivatives. nih.govnih.gov

HPLC coupled with tandem mass spectrometry (HPLC/MS/MS) offers a rapid, sensitive, and simple method for the determination of thiazolidine derivatives in complex biological matrices like plasma. nih.gov This is crucial for pharmacokinetic studies. The technique involves separating the compound of interest from other matrix components via HPLC, followed by ionization (e.g., electrospray ionization - ESI) and detection by the mass spectrometer. Specificity is achieved by monitoring unique fragmentation patterns of the parent ion into daughter ions. nih.gov

Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) is another robust method, particularly for volatile or semi-volatile thiazolidine derivatives. nih.gov Chemical derivatization is often employed to increase the volatility and thermal stability of the analytes, as well as to improve their chromatographic properties. For instance, thiazolidine-4-carboxylates can be derivatized with chloroformate, allowing for sensitive detection and quantification in urine samples. nih.gov

X-ray Diffraction Studies for Crystallographic Analysis and Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides unequivocal proof of a molecule's structure, including its absolute stereochemistry. jst.go.jp For 5-methylthiazolidine derivatives, single-crystal X-ray analysis has been used to confirm the stereochemistry of chiral centers, such as the C2 and C4 positions in N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid. jst.go.jp

The analysis yields detailed information on bond lengths, bond angles, and torsion angles. nih.gov It also reveals how molecules pack together in a crystal lattice, which is governed by intermolecular interactions like hydrogen bonds and π–π stacking. nih.govmdpi.com This information is vital for understanding the physical properties of the compound and can offer insights into its interactions with biological targets.

Chromatographic Techniques for Separation, Purity Assessment, and Stereoisomer Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of 5-methylthiazolidine and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique used for both analytical and preparative separations. helixchrom.com Reversed-phase HPLC, often using a C18 column, is frequently used to assess the purity of synthesized thiazolidine compounds and to quantify them in various samples. nih.gov The development of HPLC/MS/MS methods has provided highly sensitive and specific assays for determining thiazolidine derivatives in biological fluids. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers an alternative approach for analyzing complex mixtures containing thiazolidine compounds. helixchrom.com

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is well-suited for the analysis of thermally stable and volatile thiazolidine derivatives. avantorsciences.com The technique is highly effective for separating stereoisomers and for determining compounds in complex matrices. nih.govnih.gov For example, a GC-MS method involving a one-pot derivatization with cysteamine (B1669678) and peracetylation has been developed to uniquely assign cis/trans-2,3-aldose stereoisomers by converting them into thiazolidine peracetate derivatives. nih.gov

Development of Novel Analytical Procedures for Thiazolidine Derivative Characterization

The ongoing research into the biological activities and applications of thiazolidine derivatives necessitates the development of new and improved analytical methods. emanresearch.org A key area of development is in derivatization strategies to enhance the detectability and chromatographic behavior of these compounds. researchgate.net

One such novel procedure involves the derivatization of thiazolidine-4-carboxylic acid and its methylated analogs with ethyl chloroformate directly in urine samples. This one-step reaction, performed at room temperature, creates derivatives with excellent chromatographic properties for GC-EI-MS analysis, enabling very low detection limits. nih.gov Another innovative approach is the conversion of carbohydrates into thiazolidine peracetate (TPA) derivatives. This method allows for the ready assignment of cis- and trans-2,3-monosaccharides through GC-MS analysis, showcasing how thiazolidine chemistry can be applied to develop new analytical tools for other classes of molecules. nih.gov These developments not only improve the characterization of known thiazolidine compounds but also facilitate the discovery and analysis of new derivatives. researchgate.net

V. Computational and Theoretical Investigations into Thiazolidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to elucidate the fundamental electronic and structural properties of thiazolidine (B150603) derivatives. These methods provide a quantum mechanical framework for understanding molecular behavior at the atomic level.

Density Functional Theory (DFT) DFT calculations are a cornerstone of computational studies on thiazolidine systems. Methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize molecular geometries and calculate various electronic properties. researchgate.net For instance, DFT has been used to study the structure and electronic properties of 5-methyl-thiazolidine-2,4-dione, revealing key details about bond lengths, angles, and charge distributions. researchgate.net These calculations help in understanding the molecule's intrinsic stability and reactivity. researchgate.net

Frontier Molecular Orbitals (FMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and kinetic stability. nih.gov The energy gap between HOMO and LUMO (Egap) is a significant parameter; a smaller gap suggests higher reactivity. researchgate.net For thiazolidine derivatives, the HOMO is often localized on the thiazolidine and phenyl rings, indicating these are the primary sites for electron donation. researchgate.net Conversely, the LUMO is typically found on electron-accepting groups, highlighting regions susceptible to nucleophilic attack. researchgate.netresearchgate.net In one study on 5-methyl-thiazolidine-2,4-dione, the HOMO and LUMO energies were calculated to be -0.2692 a.u. and -0.0369 a.u., respectively, resulting in an energy gap of 0.2323 a.u. researchgate.net

Natural Bond Orbitals (NBO) NBO analysis provides a detailed picture of the electron density distribution, charge transfer, and intramolecular interactions within a molecule. rsc.org For thiazolidine-2,4-dione derivatives, NBO calculations have been used to determine the net charges on individual atoms. researchgate.net This information is crucial for understanding how the molecule interacts with its environment and biological targets. For example, the analysis can reveal the charge distribution around the sulfur and nitrogen heteroatoms, which are key to the molecule's chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP) MEP maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net In MEP analysis of thiazolidine derivatives, negative potential regions (typically colored red or yellow) are concentrated around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. researchgate.netbiointerfaceresearch.com Positive potential regions (blue) are usually found around hydrogen atoms, particularly the N-H group, suggesting these are favorable sites for nucleophilic interactions. biointerfaceresearch.com These maps provide crucial insights for understanding protein-ligand binding, where electrostatic complementarity is key. scispace.com

Table 1: Calculated Quantum Chemical Properties for 5-methyl-thiazolidine-2,4-dione researchgate.net
PropertyCalculated Value
Heat of Formation (kcal/mol)-67.5595
HOMO Energy (a.u.)-0.2692
LUMO Energy (a.u.)-0.0369
Energy Gap (ΔE, a.u.)0.2323
Dipole Moment (Debye)1.7491

Molecular Docking Simulations and Prediction of Protein-Ligand Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. plos.orgamazonaws.com This method is pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 5-methyl thiazolidine derivatives, docking studies have been performed against a range of biological targets to explore their therapeutic potential. For instance, derivatives of 5-methyl thiazolidine-4-one were docked into the active sites of Escherichia coli Penicillin-binding protein (PDB: 2ZC4) and the candidal enzyme lanosterol (B1674476) demethylase (PDB: 5FSA) to assess their potential as antimicrobial agents. The simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. amazonaws.com

In another study, 5-methylthiazole-based thiazolidinone derivatives were evaluated as anti-inflammatory agents by docking them into the active sites of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes. nih.gov The results indicated that these compounds demonstrated better docking scores against the COX-1 target, with the residue Arg120 being identified as crucial for the interaction. nih.gov Similarly, docking studies of various thiazolidinediones against the epidermal growth factor receptor (EGFR) have helped to elucidate the binding modes and explain the importance of different substitutions on the thiazolidine core for anticancer activity. semanticscholar.orgresearchgate.net

These simulations not only predict binding affinity but also provide a structural basis for the observed biological activity, guiding the design of more potent and selective inhibitors. The accuracy of the docking protocol is often validated by redocking a co-crystallized ligand into the protein's active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. plos.orgnih.gov

Table 2: Examples of Protein Targets for 5-Methyl Thiazolidine Derivatives in Docking Studies
Compound ClassProtein TargetPotential Therapeutic AreaReference
5-methyl thiazolidine-4-onesPenicillin-binding protein (PDB: 2ZC4)Antibacterial
5-methyl thiazolidine-4-onesLanosterol demethylase (PDB: 5FSA)Antifungal
5-methylthiazole-based thiazolidinonesCyclooxygenase-1 (COX-1)Anti-inflammatory nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Predictive Analysis

QSAR and SPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net These models are invaluable for predicting the activity of novel compounds, thereby reducing the need for extensive experimental screening.

The general principle of QSAR involves identifying molecular descriptors that correlate with a specific biological response. researchgate.net These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP). For thiazolidine derivatives, QSAR studies have been conducted for a wide range of biological activities, including anti-inflammatory, antimicrobial, and hypoglycemic effects. researchgate.net

For example, a QSAR model for the antibacterial activity of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives was developed using pharmacophore modeling, which showed a good correlation between the predicted fit value and the observed biological activity. nih.gov Such models can highlight the key structural features required for activity. They often reveal that specific substitutions at the C5 position of the thiazolidine ring significantly influence the biological potency. researchgate.net The insights gained from QSAR studies are crucial for optimizing lead compounds to enhance their efficacy and selectivity. scispace.com

Molecular Dynamics Simulations and Conformational Landscape Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. plos.org MD simulations are used to assess the stability of ligand-protein complexes, study conformational changes, and calculate binding free energies. rsc.org

For (R)-5-methylthiazolidin-4-one derivatives designed as inhibitors of megakaryocyte protein tyrosine phosphatase 2 (PTP-MEG2), MD simulations confirmed that the binding of the most potent inhibitor made the protein conformation unstable, disturbing the function of a key recognition loop required for catalytic activity. researchgate.net Similarly, MD simulations of thiazolo[3,2-a]pyridine derivatives complexed with α-amylase were run for 100 nanoseconds to confirm the stability of the docked pose, showing that the complex stabilized after an initial period. plos.org

Conformational analysis, which can be supported by both MD simulations and experimental techniques like NMR, is crucial for understanding the behavior of the flexible five-membered thiazolidine ring. cdnsciencepub.comacs.org Studies have shown that the ring can adopt various conformations, such as an envelope or half-chair. cdnsciencepub.com The orientation of substituents, for example at the C5 position, is often pseudo-equatorial to minimize steric hindrance, and this conformational preference can significantly impact the molecule's ability to bind to its biological target. cdnsciencepub.com

In Silico Prediction Methodologies for Molecular Profiles

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of potential drug candidates, including their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, as well as their potential toxicity. In silico methodologies provide rapid and cost-effective ways to predict these properties. nih.gov

Drug-Likeness Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug. plos.org A common tool for this assessment is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. plos.org Many studies on thiazolidine derivatives perform these in silico evaluations and have found that the compounds generally exhibit good drug-like properties, complying with Lipinski's rules. nih.govresearchgate.net

ADME Properties Various computational models are used to predict specific ADME parameters. Web tools like SwissADME are frequently used to calculate a range of descriptors. plos.orgymerdigital.com For thiazolidinedione derivatives, these tools have been used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. ymerdigital.comingentaconnect.com For example, predictions can indicate whether a compound is likely to be an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4), which is important for assessing potential drug-drug interactions. ymerdigital.com Skin permeability (log Kp) is another parameter that can be predicted; more negative values suggest lower permeability. ymerdigital.com These in silico ADME studies are critical for filtering out compounds with unfavorable pharmacokinetic profiles early in the development process. nih.gov

Table 3: Common In Silico Predicted Properties for Thiazolidine Derivatives
Property CategorySpecific ParameterImportance
Drug-LikenessLipinski's Rule of FivePredicts oral bioavailability
Bioavailability ScoreEstimates the probability of a compound having good oral bioavailability
Pharmacokinetics (ADME)Gastrointestinal (GI) AbsorptionPredicts absorption from the gut
Blood-Brain Barrier (BBB) PermeationIndicates potential for CNS activity or side effects
CYP450 InhibitionPredicts potential for drug-drug interactions

Vi. Research on Biological Activities and Molecular Interaction Mechanisms

Mechanistic Understanding of Antimicrobial Action

Derivatives of 5-methylthiazolidine exhibit significant antimicrobial properties, targeting fundamental processes necessary for microbial survival and proliferation. The mechanisms are multifaceted, ranging from the disruption of cell wall integrity to the inhibition of essential metabolic enzymes and the prevention of biofilm formation.

Inhibition of Bacterial Cell Wall Formation and Other Microbial Metabolic Pathways

The bacterial cell wall, a structure essential for maintaining cell integrity and shape, is a primary target for many antimicrobial agents. Thiazolidinone derivatives interfere with the biosynthesis of peptidoglycan (PG), a critical component of this wall. PG synthesis is a multi-step process that begins in the cytoplasm with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmuramic acid (UDP-MurNAc), a reaction catalyzed by the enzymes MurA and MurB. acs.org

Research has shown that 4-thiazolidinone (B1220212) compounds can act as inhibitors of the enzyme MurB. mdpi.com This enzyme is a flavoprotein that plays a crucial role in the second stage of peptidoglycan synthesis. mdpi.com By inhibiting MurB, these compounds effectively halt the production of essential cell wall precursors, leading to a weakened cell wall and eventual bacterial lysis. Some thiazolidinone derivatives have been designed to act as diphosphate (B83284) mimics, enabling them to bind to the ATP- or UDP-binding pocket of Mur enzymes, thereby inhibiting their function. mdpi.com Furthermore, molecular docking studies have indicated that some 5-methylthiazolidine-4-one derivatives show binding affinity for penicillin-binding proteins (PBPs), which are responsible for the final cross-linking of peptidoglycan chains. nih.gov

Enzymatic Inhibition (e.g., MurB, CYP51, Dihydrofolate Redductase) and Related Mechanisms

Beyond the cell wall, thiazolidine (B150603) derivatives inhibit several other key microbial enzymes.

MurB Inhibition : As mentioned, MurB is a significant target. Docking studies with 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives against E. coli MurB have shown favorable hydrogen bond interactions with key residues like Tyr157, Lys261, and Ser228, suggesting this inhibition is a probable mechanism for their antibacterial activity. scilit.com The thiazolidinone ring's carbonyl group and ester groups in some derivatives can mimic the diphosphate of the native ligand, while other parts of the molecule interact with lipophilic pockets of the enzyme. mdpi.com

CYP51 Inhibition : In fungi, the enzyme sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govmdpi.com Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. nih.gov Azole antifungal drugs are well-known inhibitors of this enzyme. nih.gov Molecular docking studies have revealed that thiazolidine derivatives can also target CYP51. The mechanism involves the inhibitor binding to a hydrophobic cavity within the enzyme, with hydrophobic interactions being the primary driving force. semanticscholar.org Docking studies of certain indole-rhodanine derivatives have implicated the inhibition of 14α-lanosterol demethylase from Candida albicans (CYP51Ca) as a key part of their antifungal mechanism. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition : DHFR is a crucial enzyme in both prokaryotic and eukaryotic cells that catalyzes the reduction of dihydrofolate to tetrahydrofolate. mdpi.com Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. nih.gov Inhibitors of DHFR, known as antifolates, block this pathway, thereby halting cell proliferation. nih.gov Thiazolo[4,5-d]pyridazine analogues have been identified as a class of DHFR inhibitors, demonstrating the potential for thiazolidine-related structures to target this pathway. nih.gov These non-classical antifolates often feature a 2,4-diamino pyrimidine (B1678525) motif, which serves as a template for designing novel inhibitors. nih.gov

Strategies for Biofilm Formation Inhibition

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which protects them from antibiotics and host immune responses, leading to chronic infections. nih.govnih.gov Thiazolidine derivatives have been investigated as anti-biofilm agents that can interfere with this process. Biofilm formation occurs in several stages, starting with initial attachment to a surface, followed by colonization and the formation of a mature biofilm. mdpi.com

Thiazole (B1198619) derivatives have been shown to inhibit biofilm formation in a dose-dependent manner, particularly against staphylococcal strains, without necessarily affecting the growth of the bacteria in their free-swimming (planktonic) form. nih.gov A thiazolidinone derivative, TD-H2-A, demonstrated strong bactericidal activity against cells within mature Staphylococcus aureus biofilms. researchgate.net The mechanisms for anti-biofilm activity can involve disrupting the initial attachment of bacteria to surfaces or interfering with the signaling pathways that regulate biofilm development. nih.gov

Elucidation of Anti-inflammatory Pathways and Molecular Targets (e.g., COX enzymes, NF-κB, TNF-α)

Inflammation is a complex biological response involving various enzymes and signaling molecules. Thiazolidine derivatives have been shown to possess anti-inflammatory properties by targeting key components of these inflammatory cascades.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. A study on a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one compounds found that they act as selective inhibitors of the COX-1 enzyme, with an inhibitory effect superior to the reference drug naproxen. Docking studies identified the amino acid residue Arg120 in the COX-1 active site as being crucial for this activity. Other thiazole derivatives have been reported as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade.

The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of the immune response. When activated by pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α), NF-κB moves to the nucleus and triggers the expression of genes involved in inflammation. A benzothiazole (B30560) analog has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. This compound was found to inhibit the nuclear translocation and DNA binding of NF-κB subunits by preventing the degradation of its inhibitor, IκBα, in TNF-α-stimulated cells. This suppression of the NF-κB pathway subsequently reduced the production of inflammatory mediators.

Investigation of Anticancer Mechanisms and Specific Molecular Interactions (e.g., DNA Topoisomerases, Cancer Cell Pathway Modulation)

The thiazolidine scaffold is a prominent feature in compounds designed to combat cancer through various mechanisms, including the inhibition of enzymes critical for DNA replication and the modulation of cell signaling pathways that control cell growth and death.

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription. By creating transient breaks in the DNA strands, they relieve supercoiling. These enzymes, particularly topoisomerase I (Topo I) and topoisomerase II (Topo II), are validated targets for anticancer drugs. Inhibitors known as "topoisomerase poisons" work by stabilizing the temporary complex formed between the enzyme and the cleaved DNA, which leads to permanent DNA damage and triggers programmed cell death (apoptosis).

Several studies have identified thiazolidine and rhodanine (B49660) (a 2-thioxo-4-thiazolidinone) derivatives as potent topoisomerase inhibitors.

Topoisomerase I : The coupling of an acridine (B1665455) nucleus with a thiazolidine ring has been shown to produce potent Topo I inhibitors.

Topoisomerase II : Certain thiazole and rhodanine derivatives have been identified as Topo II inhibitors. Glucosylated rhodanine derivatives, for instance, have demonstrated potent cytotoxicity against various cancer cell lines by inhibiting Topo II and intercalating with DNA. One such compound exhibited a Topo II inhibition IC50 value of 6.9 µM. Benzimidazole-rhodanine conjugates have also been reported as non-intercalating catalytic inhibitors of Topo II. scilit.com

Compound ClassTarget EnzymeActivity (IC50)Cancer Cell LineReference
Glucosylated RhodanineTopoisomerase II6.9 µMHepG2
Glucosylated RhodanineDNA Intercalation19.6 µMHepG2
Benzimidazole-RhodanineTopoisomerase IIStrong inhibition at 10 µMNot specified scilit.com

Cancer Cell Pathway Modulation

Thiazolidine derivatives also exert their anticancer effects by modulating intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Induction of Apoptosis : Glucosylated rhodanines have been shown to significantly activate apoptotic cell death in HepG2 liver cancer cells. This is achieved by upregulating apoptosis-related genes while downregulating anti-apoptotic proteins like Bcl-2. mdpi.com

Cell Cycle Arrest : These compounds can also arrest the cell cycle, preventing cancer cells from progressing through the division process. For example, a glucosylated rhodanine derivative was found to arrest the cell population at the S-phase (the DNA synthesis phase) of the cell cycle. Other acetylated 5-aminosalicylate-thiazolinone hybrids induce DNA damage and arrest cancer cells at the G2/M phase.

Signaling Pathway Inhibition : The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer. mdpi.com 2,4-Thiazolidinediones have been shown to induce cell death by blocking this pathway. Additionally, these compounds can down-regulate other pathways, such as the MEK1/2-ERK1/2 signaling pathway, which is associated with suppressing cancer cell invasion. They also target key receptors involved in angiogenesis (the formation of new blood vessels that feed a tumor), such as the vascular endothelial growth factor receptor (VEGFR-2). mdpi.com

Molecular-Level Studies of Antidiabetic Activity (e.g., Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism, Insulin (B600854) Sensitization Pathways)

The thiazolidinedione (TZD) class of drugs, which features the thiazolidine-2,4-dione ring system, is well-established in the treatment of type 2 diabetes. Their primary mechanism of action involves improving insulin sensitivity.

The molecular target for TZDs is the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that acts as a transcription factor. PPARγ is highly expressed in adipose tissue and plays a master role in regulating adipogenesis (fat cell formation) and lipid metabolism.

When a TZD molecule binds to and activates PPARγ, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding alters the expression of numerous genes involved in glucose and lipid metabolism, leading to several beneficial effects:

Modulation of Adipokines : PPARγ agonism increases the production of adiponectin, an insulin-sensitizing hormone, while reducing the levels of inflammatory mediators like TNF-α and interleukin-6, which are known to contribute to insulin resistance.

A novel series of 5-aryl thiazolidine-2,4-diones were identified as dual PPARα/γ agonists, showing superiority to rosiglitazone (B1679542) in correcting hyperglycemia and hypertriglyceridemia in diabetic mouse models.

Research on Antioxidant Properties and Redox Modulation Mechanisms

Thiazolidine derivatives have been widely investigated for their antioxidant potential. nih.gov Their mechanisms of action often involve scavenging free radicals, donating electrons, and chelating transition metals. nih.govnih.gov The antioxidant capacity of these compounds is significantly influenced by the nature and position of substituents on the thiazolidine ring and associated aromatic moieties. researchgate.net

Several in vitro assays are commonly employed to evaluate the antioxidant activity of thiazolidine derivatives, including:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.govresearchgate.netjddtonline.info

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay assesses the capacity of a compound to neutralize the ABTS radical cation. mdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assay: This method evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com

Phosphomolybdenum Method: This technique determines the total antioxidant capacity by measuring the reduction of Mo(VI) to Mo(V). researchgate.net

Studies on various series of thiazolidine derivatives have demonstrated significant antioxidant activity, often comparable or even superior to standard antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), and Trolox. nih.govresearchgate.net For instance, certain phenolic derivatives of thiazolidine-2,4-dione have shown potent antiradical and electron-donating capabilities. nih.gov The presence of phenolic groups, particularly catechol moieties, has been shown to enhance antioxidant activity significantly. nih.gov

Table 1: Antioxidant Activity of Selected Thiazolidine-2,4-dione Derivatives

Compound DPPH Scavenging Activity (%) Reference
5f (Catechol derivative) 89.61% nih.gov
5l (Catechol derivative) 92.55% nih.gov
2-[(4-NO₂)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester 91.63% researchgate.net
Ascorbic Acid (Standard) Similar to active compounds researchgate.net

The antioxidant action of these compounds contributes to redox modulation, which is crucial in mitigating oxidative stress, a condition implicated in numerous pathological processes. nih.govirispublishers.com By neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), thiazolidine derivatives can help protect cells from oxidative damage. irispublishers.comdmed.org.ua

Exploration of Neuroprotective Effects and Associated Molecular Targets

The thiazolidine scaffold is a key component in the development of neuroprotective agents. nih.govirispublishers.com Neuroinflammation and oxidative stress are major contributors to neuronal damage and the progression of neurodegenerative diseases. irispublishers.comjelsciences.com Thiazolidine derivatives have demonstrated the ability to counteract these processes through various mechanisms.

Research indicates that these compounds can reduce neuroinflammation by modulating key signaling pathways. For example, they have been shown to down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). irispublishers.comzu.ac.ae This is often achieved by modulating pathways involving nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome. irispublishers.comjelsciences.com

Furthermore, the antioxidant properties of thiazolidine derivatives play a significant role in their neuroprotective effects. By activating endogenous antioxidant enzymes like glutathione (B108866) (GSH) and catalase, and by inhibiting lipid peroxidation, these compounds help to alleviate the oxidative stress that contributes to neuronal damage. irispublishers.comjelsciences.com Molecular docking studies have supported these findings by showing that thiazolidine derivatives can bind to molecular targets involved in neuroinflammation, such as NF-κB, TLR4, NLRP3, and COX-2. irispublishers.comjelsciences.com A specific derivative, 5-(4-hydroxy-3-dimethoxybenzylidene)-2-thioxo-4-thiazolidinone, has been found to protect dopaminergic neurons from neurotoxicity in a Parkinson's disease model by improving mitochondrial function. nih.gov

Targeted Enzyme Inhibition Studies and Ligand-Enzyme Binding Characterization

Thiazolidine derivatives have been identified as inhibitors of several key enzymes implicated in various diseases.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition Research

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a critical target in the treatment of several diseases, including neurodegenerative disorders like Alzheimer's disease, as well as inflammatory and cardiovascular conditions. nih.govnih.govgoogle.com The thiazolidine scaffold has been utilized to develop potent and selective GSK-3 inhibitors. nih.govgoogle.com

For example, a thiazolidin-4-one analogue, (E)-2-((3,4-dimethylphenyl)imino)-5-(3-methoxy-4-(naphthalen-2-ylmethoxy)benzyl)thiazolidin-4-one (ZINC09036109), was identified as a selective GSK-3β inhibitor with over 10-fold selectivity against other disease-relevant kinases. nih.gov Molecular dynamics studies revealed that this compound interacts with key amino acid residues in the GSK-3β binding site, including Ile62, Phe67, Val135, Leu188, and Asp200. nih.gov

Another class of related compounds, thiadiazolidinones (TDZD), were identified as the first non-ATP competitive inhibitors of GSK-3β, showing micromolar IC₅₀ values and high selectivity over other protein kinases. nih.gov

Table 2: Examples of Thiazolidine and Related Scaffolds as GSK-3 Inhibitors

Compound Class Inhibition Type Selectivity Reference
Thiazolidin-4-ones ATP-competitive >10-fold selective for GSK-3β over other kinases nih.gov
Thiadiazolidinones (TDZD) Non-ATP competitive High selectivity for GSK-3β nih.govmdpi.com

Modulation of CDK5 Protein Kinase and Tyrosyl-tRNA Synthetase Activities

Cyclin-dependent kinase 5 (CDK5) is another protein kinase involved in neurodegenerative processes. nih.gov The inhibition of CDK5 is a therapeutic strategy, and some thiazole derivatives have shown inhibitory activity against the CDK5/p25 complex. nih.gov For instance, a thiazole derivative demonstrated a CDK5 inhibitory concentration (IC₅₀) of 42 nM. nih.gov The dysregulation of CDK5 has been linked to inflammation-related disorders. nih.gov CDK5 can phosphorylate glutamyl-prolyl tRNA synthetase (EPRS), which is a key step in a pathway that controls the expression of pro-inflammatory genes in myeloid cells. nih.gov

While direct studies on "Thiazolidine, 5-methyl-" modulating Tyrosyl-tRNA Synthetase are not prominent, the broader family of aminoacyl-tRNA synthetases, including EPRS, are known to be modulated by kinase activity like that of CDK5. nih.gov

Characterization of Interactions with Biological Macromolecules

The biological activity of thiazolidine derivatives is fundamentally linked to their ability to interact with various biological macromolecules, including proteins (receptors, enzymes) and nucleic acids.

Molecular docking and other computational studies are frequently used to predict and analyze these interactions. For example, docking studies have shown that thiazolidine-4-ones can effectively fit into the active site of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease. nih.gov Similarly, the binding modes of thiazolidine-based inhibitors with GSK-3β have been characterized, revealing key interactions with amino acid residues in the enzyme's binding pocket. nih.gov

The interaction of thiazolidine derivatives with proteins can be highly specific. For example, certain 5-methylthiazole-based thiazolidinone derivatives have been identified as selective inhibitors of COX-1 over COX-2, with docking studies suggesting that the residue Arg 120 is crucial for this activity. mdpi.com The binding of a thiazolidine-2,4-dione derivative to α-glucosidase was characterized using fluorescence quenching, which indicated a static binding process that led to conformational changes in the enzyme. nih.gov

Development of Thiazolidine Scaffolds as Chemical Biology Probes

The thiazolidine scaffold is not only a component of therapeutic agents but also a valuable tool in chemical biology. nih.gov Chemical probes are essential for studying biological processes and validating drug targets. researchgate.net The versatility of the thiazolidine ring allows for the attachment of various functional groups, including fluorophores or affinity tags, to create probes for visualizing and quantifying molecular interactions in living cells. nih.govrsc.org

For example, a thiazolidine (Thz) protected cysteine can be incorporated into peptides. This protecting group can be removed under specific conditions, which is useful in synthetic protein chemistry for creating complex protein structures or probes to study protein modifications like NEDDylation. rsc.org The ability to synthesize a wide range of derivatives makes the thiazolidine scaffold an attractive platform for developing novel chemical probes to investigate the function and regulation of proteins and other biological macromolecules.

Vii. Applications As Synthetic Intermediates and Building Blocks in Chemical Synthesis

Role in the Synthesis of Complex Heterocyclic Compounds and Pharmacologically Relevant Scaffolds

The 5-methyl-thiazolidinone scaffold is a crucial building block in medicinal chemistry for the development of novel heterocyclic compounds with significant pharmacological potential. Its utility stems from its role as a versatile template that can be readily modified to create libraries of compounds for biological screening.

Researchers have successfully utilized precursors that generate the 5-methyl-4-thiazolidinone ring to synthesize complex, multi-ring heterocyclic systems. A notable example involves the cyclization of thiosemicarbazide (B42300) derivatives with ethyl 2-bromopropionate. This reaction introduces the methyl group at the 5-position of the resulting thiazolidinone ring and serves as a key step in building larger molecules. For instance, this methodology has been employed to synthesize 2-(3-ethyl-4(3H)-quinazolinone-2-ylmercaptoacetylhydrazono)-3-alkyl/aryl-5-methyl-4-thiazolidinones and 2-arylimino-3-(3-ethyl-4(3H)-quinazolinone-2-ylmercaptoacetylamino)-5-methyl-4-thiazolidinones . These complex structures incorporate both the quinazolinone and the 5-methyl-4-thiazolidinone moieties, two scaffolds known for their biological activities.

Furthermore, the 5-methyl group has been shown to be a significant contributor to the biological activity of certain thiazole-thiazolidinone conjugates. In a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the presence of the methyl group on the thiazole (B1198619) ring, which is structurally related to the thiazolidine (B150603) core, was found to be important for their anti-inflammatory properties mdpi.com. These compounds were identified as a novel class of selective cyclooxygenase-1 (COX-1) inhibitors nih.gov. The synthesis of these derivatives demonstrates the "molecular hybridization" approach in drug design, where known pharmacophores are combined to enhance activity profiles nih.gov. The investigation into various substituents at the 5-position of the thiazole ring highlighted that the methyl group provided a good predictive outcome for anti-inflammatory activity mdpi.com.

The thiazolidine core, including its 5-substituted derivatives, is a key component in a multitude of compounds with a broad spectrum of biological activities, such as antimicrobial, anticancer, and antidiabetic properties nih.govekb.eg. The ability to carry out substitutions at the 2, 4, and 5 positions is crucial for enhancing the pharmaceutical importance of these compounds nih.gov.

Table 1: Examples of Complex Heterocycles Derived from 5-Methyl-Thiazolidinone Building Blocks

Resulting Compound Class Synthetic Strategy Pharmacological Relevance
2-(...hydrazono)-3-alkyl/aryl-5-methyl-4-thiazolidinones Cyclization of thiosemicarbazides with ethyl 2-bromopropionate Building blocks for complex quinazolinone-thiazolidinone hybrids
2-arylimino-3-(...amino)-5-methyl-4-thiazolidinones Cyclization of thiosemicarbazides with ethyl 2-bromopropionate Scaffolds incorporating pharmacologically active quinazolinone moieties
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones Condensation reactions involving a 5-methylthiazole (B1295346) precursor Anti-inflammatory activity, selective COX-1 inhibition mdpi.comnih.gov

Utilization in Material Science for the Development of Novel Functional Materials (e.g., Polymer Synthesis)

While the application of 5-methyl-thiazolidine in medicinal chemistry is well-documented, its use in material science is a more specialized area of research. The broader class of thiazolidinone derivatives has been recognized for its potential in creating functional materials, including polymers and dyes.

One of the historical applications of thiazolidinone derivatives is as stabilizers for polymeric materials sciencehub.eg. The heterocyclic ring structure can confer stability to polymer chains, protecting them from degradation.

More contemporary research has focused on the use of the thiazolidinone core in the synthesis of specialized dyes. The active methylene (B1212753) group at the C5 position of the 4-thiazolidinone (B1220212) ring can participate in condensation reactions to create extended conjugated systems characteristic of dyes nih.gov. For example, Knoevenagel condensation of 4-thiazolidinones can yield 5-ene-4-thiazolidinones, which are precursors to various functional molecules, including merocyanine (B1260669) and cyanine (B1664457) dyes nih.gov. These dyes have applications in optics and electronics. Although specific research focusing solely on 5-methyl-thiazolidine in this context is not extensively detailed, the established reactivity of the thiazolidinone ring suggests its potential as a building block for such materials.

Additionally, the principles of combinatorial chemistry have been applied to thiazolidinones, including their synthesis on polymer supports acs.org. This approach allows for the creation of large libraries of thiazolidinone derivatives, which can be screened for various properties, including those relevant to material science.

Research into Agrochemical Applications

The thiazolidine scaffold and its derivatives are also being explored for their utility in agriculture. Specific substituted 5-methyl-thiazolidine compounds have been identified as intermediates in the synthesis of pesticides.

One such compound is trans-5-(4-Chlorophenyl)-4-methyl-2-thiazolidone (CAS No. 78587-59-4) echemi.com. This specific derivative, which features a methyl group at the 4-position and a chlorophenyl group at the 5-position (note: chemical nomenclature can vary, and this represents a closely related structure), is explicitly cited for its use in pesticide synthesis echemi.com. The synthesis and sale of this compound as a chemical intermediate underscore the role of the substituted thiazolidine ring as a core structure in the development of new agrochemicals.

The broad biological activity profile of thiazolidine derivatives suggests their potential to act on various biological targets, some of which are relevant to pest control researchgate.net. For example, compounds that function as octopamine (B1677172) agonists can have insecticidal effects, and the thiazolidine scaffold is being investigated for such activities researchgate.net. The continued synthesis and screening of diverse thiazolidine derivatives, including those with the 5-methyl substitution, remain an active area of research for discovering new and effective agrochemical agents.

Table 2: 5-Methyl-Thiazolidine Derivatives in Agrochemical Research

Compound Name CAS Number Stated Use
trans-5-(4-Chlorophenyl)-4-methyl-2-thiazolidone 78587-59-4 Intermediate for pesticide synthesis echemi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 5-methylthiazolidine derivatives with high yield and purity?

  • Methodological Answer : The synthesis of 5-methylthiazolidine derivatives can be optimized using triethylamine (Et3N) as a basic catalyst under mild conditions, achieving yields of 75–90% (Scheme 5, 7, 9) . Alternative protocols involve ionic liquids like [Et3NH][HSO4], which act as dual catalysts and solvents, enabling solvent-free, high-yield (92–98%) reactions at 120°C . Key parameters include reagent stoichiometry, reaction time (1–4 hours), and purification via column chromatography or recrystallization.

Q. How can researchers characterize the structural and purity profiles of 5-methylthiazolidine derivatives?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., <sup>1</sup>H and <sup>13</sup>C NMR), high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). X-ray crystallography may be employed for stereochemical analysis in crystalline derivatives .

Q. What green chemistry approaches are applicable to the synthesis of 5-methylthiazolidine derivatives?

  • Methodological Answer : Environmentally benign methods include microwave-assisted synthesis (reducing reaction time by 50–70%) , ultrasound-mediated techniques (enhancing reaction efficiency via cavitation) , and ionic liquid-catalyzed protocols that eliminate volatile organic solvents . These methods prioritize atom economy (>80%) and reusable catalysts (e.g., ZnO nanorods) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-methylthiazolidine derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, bacterial strains) or structural modifications. To address this:

  • Perform dose-response studies (IC50, MIC) across multiple models (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Analyze physicochemical properties (e.g., logP, dipole moment) using QSAR models. Lower dipole moments (<2.5 Debye) correlate with enhanced antimicrobial activity in some derivatives .
  • Validate target engagement via molecular docking (e.g., binding to bacterial enoyl-ACP reductase) .

Q. What strategies are effective for designing 5-methylthiazolidine derivatives with multi-target pharmacological activity?

  • Methodological Answer : Hybridization techniques fuse thiazolidine cores with pharmacophores like triazoles or quinoline moieties. For example:

  • Anticancer hybrids : Incorporate ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate to target topoisomerase II and tubulin polymerization .
  • Antidiabetic hybrids : Merge with thiazolidinedione motifs to modulate PPAR-γ receptors .
  • Dual-action agents : Use molecular docking to prioritize derivatives with balanced affinity for multiple targets (e.g., COX-2 and 5-LOX for anti-inflammatory activity) .

Q. How do physicochemical properties like dipole moment influence the biological efficacy of 5-methylthiazolidine derivatives?

  • Methodological Answer : Dipole moment (μ) impacts membrane permeability and target binding. Derivatives with μ < 3.0 Debye show improved Gram-positive bacterial inhibition (e.g., Staphylococcus aureus MIC: 2–8 µg/mL) due to enhanced hydrophobic interactions . Computational tools (e.g., Gaussian software) can predict μ values during lead optimization .

Q. What are the advantages and limitations of current synthetic protocols for 5-methylthiazolidine derivatives?

  • Comparative Analysis :

Method Advantages Limitations Reference
Et3N catalysisHigh yield (85–90%), mild conditionsRequires volatile solvents (e.g., DCM)
Ionic liquid-mediatedSolvent-free, recyclable catalyst, 92–98% yieldHigh temperature (120°C) needed
Microwave-assistedRapid (20–30 min), energy-efficientLimited scalability for industrial use

Q. How can structure-activity relationship (SAR) studies improve the design of 5-methylthiazolidine-based therapeutics?

  • Methodological Answer : SAR strategies include:

  • Substitution patterns : Electron-withdrawing groups (e.g., -NO2) at the 5-position enhance anticancer activity (IC50: 1.2–4.7 µM) .
  • Ring modifications : Thiazolidinone analogs show higher metabolic stability than thiazolidines due to reduced ring strain .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to map steric and electrostatic requirements for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.